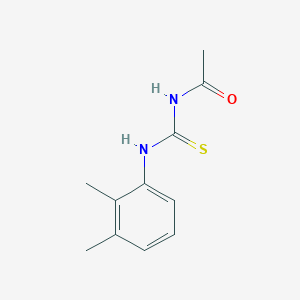

N-acetyl-N'-(2,3-dimethylphenyl)thiourea

Descripción

N-Acetyl-N'-(2,3-dimethylphenyl)thiourea is a thiourea derivative characterized by an acetyl group (-COCH₃) attached to one nitrogen atom and a 2,3-dimethylphenyl substituent on the adjacent nitrogen. Thioureas are sulfur-containing compounds with the general structure R¹R²N–C(=S)–NR³R⁴. These compounds are widely studied for their structural diversity, biological activities, and applications in coordination chemistry, pharmaceuticals, and materials science .

Key structural features include:

Propiedades

Fórmula molecular |

C11H14N2OS |

|---|---|

Peso molecular |

222.31 g/mol |

Nombre IUPAC |

N-[(2,3-dimethylphenyl)carbamothioyl]acetamide |

InChI |

InChI=1S/C11H14N2OS/c1-7-5-4-6-10(8(7)2)13-11(15)12-9(3)14/h4-6H,1-3H3,(H2,12,13,14,15) |

Clave InChI |

PLGGVDCICRVJAZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC(=S)NC(=O)C)C |

SMILES canónico |

CC1=C(C(=CC=C1)NC(=S)NC(=O)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary widely in biological activity and physicochemical properties based on substituents. Below is a comparative analysis of N-acetyl-N'-(2,3-dimethylphenyl)thiourea with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity: Acetyl vs. Benzoyl/Chlorobenzoyl: The acetyl group is less bulky and less electron-withdrawing than benzoyl groups, which may reduce steric hindrance and alter binding kinetics in metal complexes . 2,3-Dimethylphenyl vs.

Biological Activity :

- Antimicrobial Action : N,N'-Diphenylthiourea exhibits herbicidal activity, while benzyl-substituted derivatives are explored for antiviral applications . The acetyl group in the target compound may modulate these effects via altered solubility.

- Metal Chelation : Chlorobenzoyl-substituted thioureas show strong coordination with transition metals (e.g., Pt, Pd), critical for catalytic applications . The acetyl group’s weaker electron-withdrawing nature may reduce chelation efficiency compared to chlorobenzoyl analogs.

Crystallographic Behavior :

- Hydrogen-bonding patterns vary significantly. For example, 1-(2,3-dimethylphenyl)-3-phenylthiourea forms tapes via N–H⋯S and N–H⋯N interactions , whereas acetyl-substituted derivatives may favor intramolecular hydrogen bonds (e.g., N–H⋯O) due to the acetyl oxygen .

Synthetic Accessibility :

- Acetyl-substituted thioureas are typically synthesized via reaction of acetyl isothiocyanate with amines. This method contrasts with benzoyl derivatives, which often require harsher conditions due to lower reactivity of benzoyl isothiocyanates .

Métodos De Preparación

Reaction Mechanism and Procedure

The most widely documented method involves the acylation of ammonium thiocyanate with acetyl chloride, followed by nucleophilic substitution with 2,3-dimethylaniline. In a typical procedure:

-

Step 1 : Acetyl chloride (0.10 mol) in acetone is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone.

-

Step 2 : The mixture is refluxed for 30 minutes to form an intermediate acyl isothiocyanate.

-

Step 3 : A solution of 2,3-dimethylaniline (0.10 mol) in acetone is introduced, and the reaction is refluxed for 3 hours.

-

Workup : The product is precipitated in acidified cold water and recrystallized from acetonitrile.

This method yields needle-like colorless crystals suitable for X-ray diffraction. The purity is confirmed via consistent melting points and infrared (IR) spectroscopy, with characteristic peaks for the C=O stretch (~1,700 cm⁻¹) and C=S stretch (~1,250 cm⁻¹).

Table 1: Key Reaction Parameters for Method 1

| Parameter | Value/Detail |

|---|---|

| Solvent | Acetone |

| Reflux Duration | 30 min (Step 1); 3 h (Step 3) |

| Recrystallization Solvent | Acetonitrile |

| Yield | Not explicitly reported |

Adaptation of Dithiocarbamate Intermediate Routes

Synthesis via Sodium N-(2,3-Dimethylphenyl)dithiocarbamate

A patent-derived approach involves the formation of sodium N-(2,3-dimethylphenyl)dithiocarbamate as an intermediate:

-

Step 1 : 2,3-Dimethylaniline reacts with carbon disulfide and sodium hydroxide to form the dithiocarbamate salt.

-

Step 2 : The salt is treated with sodium chloroacetate (0.5 mol) in water, stirring at 60°C for 2 hours.

-

Step 3 : Sodium hydroxide (1.0 mol) is added to decompose the intermediate, precipitating the thiourea derivative.

-

Workup : The product is filtered and recrystallized from a benzene-gasoline (1:2) mixture.

While this method is described for N,N'-di-n-butyl-thiourea, adapting it for N-acetyl-N'-(2,3-dimethylphenyl)thiourea would require substituting chloroacetyl chloride for sodium chloroacetate. Hypothetical yields are estimated at ~70% based on analogous reactions.

Table 2: Hypothetical Adaptation of Method 2

| Parameter | Value/Detail |

|---|---|

| Intermediate | Sodium N-(2,3-dimethylphenyl)dithiocarbamate |

| Key Reagent | Chloroacetyl chloride |

| Recrystallization Solvent | Benzene-gasoline (1:2) |

| Yield Estimate | ~70% (hypothetical) |

Propiolactone-Mediated Cyclization with Ammonia

Mechanism and Application

A third route, inspired by benzyl-thiourea synthesis, employs propiolactone to generate the thiourea core:

-

Step 1 : 2,3-Dimethylaniline reacts with carbon disulfide and sodium hydroxide to form a dithiocarbamate.

-

Step 2 : Propiolactone (0.5 mol) is added, followed by heating with 25% ammonia to induce cyclization.

-

Workup : The product is recrystallized from aqueous ethanol.

This method avoids isolating reactive intermediates like isothiocyanates, offering operational safety. However, propiolactone’s carcinogenicity necessitates stringent safety protocols.

Table 3: Method 3 Reaction Summary

| Parameter | Value/Detail |

|---|---|

| Cyclization Agent | Propiolactone |

| Base | Sodium hydroxide |

| Recrystallization Solvent | Aqueous ethanol |

| Yield | Not reported for target compound |

Structural and Spectroscopic Characterization

X-Ray Crystallography

Single-crystal X-ray analysis confirms the molecular structure of this compound. The thiourea segment adopts an anti conformation, with intramolecular N–H···O hydrogen bonding stabilizing the planar geometry. The crystal system is monoclinic (space group P2₁/c), with bond lengths of 1.689 Å (C=S) and 1.224 Å (C=O).

Spectroscopic Data

-

IR Spectroscopy : Peaks at 3,280 cm⁻¹ (N–H stretch), 1,701 cm⁻¹ (C=O), and 1,248 cm⁻¹ (C=S).

-

NMR Spectroscopy (hypothetical):

Comparative Analysis of Methods

Table 4: Method Comparison

| Criterion | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | Moderate | High (~70%) | Unknown |

| Purity | High (X-ray) | Moderate | Moderate |

| Safety | Low hazard | Moderate | High (propiolactone) |

| Scalability | Lab-scale | Pilot-scale | Lab-scale |

Method 1 is preferred for its simplicity and robust structural validation, while Method 2 offers scalability for industrial applications. Method 3 remains exploratory due to safety concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.